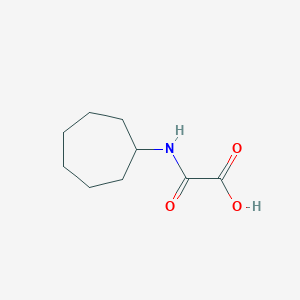

(Cycloheptylamino)(oxo)acetic acid

Description

Contextualization within Alpha-Keto Acid Chemistry

Alpha-keto acids are a significant class of organic compounds characterized by a ketone functional group adjacent to a carboxylic acid. This arrangement imparts unique reactivity, making them valuable intermediates in various chemical transformations. They are known to be more stable than their aldehyde counterparts and can serve as precursors to a range of other functional groups. nih.gov The chemistry of alpha-keto acids is diverse, encompassing reactions such as decarboxylation, amination, and reduction, which allow for the synthesis of amides, amino acids, and alpha-hydroxy acids, respectively. rsc.orgrsc.org

Significance as an N-Cycloheptyl Substituted Oxoacetic Acid Derivative

The presence of the N-cycloheptyl group in (Cycloheptylamino)(oxo)acetic acid introduces a lipophilic and sterically bulky component to the molecule. This substitution can significantly influence its physical and chemical properties, such as solubility, reactivity, and interaction with biological systems, when compared to simpler N-substituted oxoacetic acids. The cycloheptyl group can play a role in directing the stereochemical outcome of reactions and can be a key feature in the design of molecules with specific three-dimensional conformations. ontosight.ai

Structure

3D Structure

Properties

IUPAC Name |

2-(cycloheptylamino)-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c11-8(9(12)13)10-7-5-3-1-2-4-6-7/h7H,1-6H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLXKKNNCZQOICR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80651019 | |

| Record name | (Cycloheptylamino)(oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1018243-04-3 | |

| Record name | (Cycloheptylamino)(oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Reactions Involving Cycloheptylamino Oxo Acetic Acid Scaffold

Reactivity of the α-Keto Carbonyl Group

The α-keto carbonyl group is a central feature of the (cycloheptylamino)(oxo)acetic acid scaffold, dictating much of its chemical reactivity. This section explores the nucleophilic addition reactions it readily undergoes and the complex tautomeric equilibria it exhibits.

Nucleophilic Addition Reactions

The electrophilic nature of the α-keto carbonyl carbon makes it susceptible to attack by nucleophiles. This fundamental reaction proceeds via the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol. youtube.comyoutube.com The general mechanism involves the nucleophile attacking the carbonyl carbon, leading to the breaking of the pi bond and the formation of an alkoxide intermediate. Subsequent protonation of the alkoxide by a protic solvent or during an acidic workup yields the final alcohol product. youtube.com

The reactivity of the carbonyl group can be influenced by both steric and electronic factors. The presence of the bulky cycloheptylamino group can sterically hinder the approach of nucleophiles, potentially slowing down the reaction rate compared to less substituted α-keto acids. wikipedia.org

Tautomerism and Equilibrium Studies (Keto-Enol, Hydrate (B1144303), Lactol Forms)

Like other compounds containing a carbonyl group with an adjacent α-hydrogen, this compound can exhibit keto-enol tautomerism. masterorganicchemistry.comlibretexts.org This process involves the interconversion between the keto form and the enol form, which is an alkene with a hydroxyl group. masterorganicchemistry.com The equilibrium between these two tautomers is dynamic and can be catalyzed by either acid or base. libretexts.orgyoutube.com

Under acidic conditions, the carbonyl oxygen is protonated, making the α-carbon more susceptible to deprotonation by a weak base like water, leading to the enol form. youtube.com In basic conditions, a base removes an α-hydrogen to form an enolate, which is then protonated to yield the enol. libretexts.org

Generally, the keto form is thermodynamically more stable and predominates at equilibrium for simple ketones and aldehydes. masterorganicchemistry.comlibretexts.org However, the stability of the enol form can be influenced by factors such as conjugation, hydrogen bonding, and substitution. masterorganicchemistry.com In the case of α-ketoamides, intramolecular hydrogen bonding can stabilize the enol tautomer. core.ac.uk

In aqueous solutions, the α-keto carbonyl group can also exist in equilibrium with its hydrate form, a geminal diol. This reversible reaction involves the nucleophilic addition of water to the carbonyl carbon. youtube.com The formation of the hydrate is also subject to acid and base catalysis. youtube.com

Furthermore, the presence of the carboxylic acid and the amino group allows for the possibility of intramolecular cyclization, leading to the formation of a lactol, a cyclic hemiacetal. This equilibrium would involve the nucleophilic attack of the amino nitrogen or the carboxylate oxygen onto the keto carbonyl carbon.

Chemistry of the Cycloheptylamino Moiety

Role in Molecular Interactions and Steric Effects

The cycloheptyl group is a bulky, non-polar moiety that can participate in hydrophobic interactions with other molecules. nih.gov Its size and conformational flexibility play a crucial role in how the molecule fits into the active sites of enzymes or interacts with other reactants.

The steric bulk of the cycloheptyl group can impose significant steric hindrance, which is the slowing of chemical reactions due to the spatial arrangement of atoms. wikipedia.orgaccessscience.com This steric effect can influence the regioselectivity and stereoselectivity of reactions involving the this compound scaffold. For instance, the large size of the cycloheptyl group can direct incoming reagents to the less hindered face of the molecule. wikipedia.orgspcmc.ac.in In some cases, steric hindrance can be advantageous, preventing unwanted side reactions. wikipedia.org Research has shown that in certain catalytic reactions, a bulkier cycloheptyl group can lead to reduced enantioselectivity and yield compared to a smaller cyclohexyl group, highlighting the significant impact of its steric profile. acs.org

Pathways of Cycloheptyl Ring Modifications

The cycloheptyl ring, while generally stable, can be chemically modified to alter the properties of the parent molecule. Such modifications are a common strategy in medicinal chemistry to optimize the pharmacokinetic and pharmacodynamic properties of drug candidates. nih.govpressbooks.pub

Common modifications include the introduction of substituents on the ring, ring contraction or expansion, and the replacement of carbon atoms with heteroatoms. researchgate.net For example, oxidation of cycloalkanes is a known metabolic pathway, often occurring at positions that are sterically accessible. pressbooks.pub Introducing functional groups such as hydroxyl or amino groups can change the polarity and hydrogen bonding capabilities of the molecule. Ring contraction to a cyclohexyl or cyclopentyl ring, or expansion to a cyclooctyl ring, can alter the conformational properties and steric bulk, which in turn can affect biological activity. nih.gov The replacement of a methylene (B1212753) group with a heteroatom like oxygen or nitrogen can introduce polarity and potentially improve properties like solubility. pressbooks.pub These modifications can be achieved through various synthetic routes, often involving multi-step sequences.

Reaction Mechanisms of this compound Derivatives

The reactivity of this compound can be further tuned by derivatizing the carboxylic acid or the amino group. For example, converting the carboxylic acid to an ester or an amide can alter its electronic properties and reactivity. Similarly, N-alkylation or N-acylation of the amino group can introduce different steric and electronic environments.

The mechanisms of reactions involving these derivatives will be influenced by the nature of the specific derivative. For instance, the hydrolysis of an ester derivative would proceed through a nucleophilic acyl substitution mechanism. The specific conditions (acidic or basic) would determine the precise steps of the mechanism.

Covalent Adduct Formation with Biological Targets (e.g., Cysteine Proteases)

The this compound molecule possesses an α-ketoamide moiety, which is a known reactive center for covalent interactions with certain biological targets, notably cysteine proteases. nih.govchemrxiv.org These proteases feature a cysteine residue in their active site, which acts as a potent nucleophile. The interaction between the α-ketoamide of this compound and the active site cysteine is proposed to proceed through the formation of a reversible covalent adduct. nih.gov

The mechanism of this interaction can occur via two primary pathways: a concerted pathway or a stepwise pathway. chemrxiv.org In a concerted mechanism, the deprotonation of the cysteine thiol group and the nucleophilic attack on the α-keto carbon of the this compound occur simultaneously. chemrxiv.org Conversely, a stepwise mechanism involves an initial proton transfer from the cysteine thiol to a nearby basic residue, such as histidine, to form a more nucleophilic thiolate anion. nih.gov This is followed by the nucleophilic attack of the thiolate on the electrophilic α-keto carbon, leading to the formation of a tetrahedral intermediate known as a thiohemiketal. nih.gov The stability of this intermediate is often enhanced by hydrogen bonding interactions within the enzyme's active site. nih.gov The reversibility of this covalent bond is a key feature of α-ketoamide inhibitors. nih.gov

The general steps for the proposed covalent adduct formation are summarized in the table below.

| Step | Description | Key Intermediates |

| 1 | Non-covalent binding of this compound to the active site of the cysteine protease. | Enzyme-inhibitor complex |

| 2 | Activation of the cysteine residue, often involving a nearby histidine residue to form a thiolate anion. | Thiolate-histidinium ion pair |

| 3 | Nucleophilic attack of the cysteine thiolate on the α-keto carbon of the inhibitor. | Tetrahedral thiohemiketal intermediate |

| 4 | Formation of a reversible covalent bond between the enzyme and the inhibitor. | Covalent enzyme-inhibitor adduct |

Oxidative Transformations and Decarboxylation Pathways

The this compound structure contains an α-keto acid functional group. The oxidative decarboxylation of α-keto acids is a fundamental biochemical process, though it presents a greater mechanistic challenge compared to the decarboxylation of β-keto acids. youtube.com The direct decarboxylation of an α-keto acid is energetically unfavorable. youtube.com

In biological systems, the oxidative decarboxylation of α-keto acids is typically facilitated by large multi-enzyme complexes, such as the pyruvate (B1213749) dehydrogenase complex. wikipedia.org These enzymatic systems utilize a variety of cofactors, including thiamine (B1217682) pyrophosphate (TPP), to mediate the reaction. wikipedia.org The process generally involves the initial nucleophilic attack of the TPP ylide on the α-keto group, which facilitates the subsequent decarboxylation. This is then followed by a series of oxidative steps to regenerate the cofactor and produce the final products.

Visible-light-mediated methods have also been explored for the oxidative decarboxylation of α-keto acids, which can proceed via radical intermediates. nih.gov These methods often involve a photocatalyst that, upon excitation, can initiate an electron transfer process, leading to the formation of a radical species that readily undergoes decarboxylation. nih.gov While specific studies on the oxidative decarboxylation of this compound are not detailed in the provided information, the general principles of α-keto acid reactivity suggest that its transformation would likely follow these complex, often enzyme-mediated, pathways rather than spontaneous decarboxylation.

The following table provides a comparative overview of the decarboxylation of α- and β-keto acids.

| Feature | α-Keto Acid Decarboxylation | β-Keto Acid Decarboxylation |

| Energetics | Energetically unfavorable youtube.com | Energetically favorable youtube.com |

| Mechanism | Typically requires enzymatic complexes and cofactors (e.g., TPP) wikipedia.org | Can proceed through a cyclic transition state (enol intermediate) |

| Example | Oxidative decarboxylation of pyruvate | Decarboxylation of acetoacetate |

Co-crystal Structures with Enzyme Targets

The α-ketoamide functional group, a key feature of this compound, is recognized as a privileged motif in medicinal chemistry for its ability to interact with enzyme targets. nih.gov While specific co-crystal structures for this compound were not found, extensive research on α-ketoamide analogs provides significant insight into their binding mechanisms, particularly as inhibitors of viral proteases like the main protease (Mpro) of coronaviruses (e.g., SARS-CoV and MERS-CoV). nih.govacs.org

Co-crystal structures of peptidomimetic α-ketoamides with these proteases reveal a common inhibitory mechanism. nih.gov The inhibitor binds to the enzyme's active site, where the electrophilic α-keto group is attacked by the catalytic cysteine residue (e.g., Cys145 in SARS-CoV Mpro). nih.gov This nucleophilic addition results in the formation of a covalent, reversible thiohemiketal adduct. nih.govacs.org This adduct mimics the transition state of the natural peptide substrate hydrolysis, effectively blocking the enzyme's catalytic activity. nih.gov

The binding is further stabilized by a network of hydrogen bonds. The α-ketoamide moiety can establish critical hydrogen bonds with donor sites within the enzyme's active pocket. nih.gov For instance, in the complex of inhibitor 11a with SARS-CoV Mpro, detailed interactions show the inhibitor spanning across the S1, S2, and S1' subsites of the protease. acs.org The binding mode can vary depending on the specific inhibitor and target, but the covalent interaction with the catalytic cysteine is a hallmark for this class of inhibitors. nih.govacs.org The stereochemistry of the newly formed chiral center at the thiohemiketal can also differ between enzymes, being in the (R)-configuration for SARS-CoV Mpro and the (S)-configuration for Coxsackievirus B3 (CVB3) 3Cpro, for example. acs.org

Table 1: Summary of Key Interactions for α-Ketoamide Analogs in Enzyme Active Sites

| Interacting Moiety (Inhibitor) | Enzyme Residue/Subsite | Type of Interaction | Reference |

| α-Keto Group | Catalytic Cysteine (e.g., Cys145) | Covalent Thiohemiketal Adduct | nih.gov, acs.org |

| Amide Group | H1 and H2 Donor Sites | Hydrogen Bonding | nih.gov |

| P1, P2, etc. side chains | S1, S2, etc. subsites | van der Waals, Hydrophobic Interactions | nih.gov, researchgate.net |

Other Spectroscopic Techniques for Structural Confirmation

Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable technique for confirming the functional groups present in a molecule like this compound. The IR spectrum provides a unique fingerprint based on the vibrational frequencies of chemical bonds. shimadzu.com For this compound, the spectrum is expected to be dominated by absorptions from the α-ketoamide and carboxylic acid moieties.

The most prominent features would be the strong C=O stretching bands. globalresearchonline.net The α-ketoamide group contains two carbonyls (ketone and amide), which are expected to show distinct stretching vibrations. The ketone C=O stretch typically appears at a higher wavenumber than the amide C=O stretch (Amide I band). rsc.org Furthermore, the amide group will exhibit a characteristic N-H bending vibration (Amide II band) and an N-H stretching vibration. thermofisher.com The carboxylic acid group will show a very broad O-H stretching band due to hydrogen bonding, which may overlap with C-H stretching signals, and a C=O stretching vibration. rsc.org The cycloheptyl group will contribute C-H stretching and bending vibrations.

Table 2: Expected Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 3300 - 2500 | Broad, Strong |

| Amide | N-H stretch | 3500 - 3300 | Medium |

| Aliphatic | C-H stretch | 3000 - 2850 | Medium-Strong |

| Ketone | C=O stretch | ~1720 | Strong |

| Carboxylic Acid | C=O stretch | ~1710 | Strong |

| Amide | C=O stretch (Amide I) | 1680 - 1630 | Strong |

| Amide | N-H bend (Amide II) | 1570 - 1515 | Medium |

| Carboxylic Acid | C-O stretch | 1320 - 1210 | Medium |

| Amide | C-N stretch | 1250 - 1020 | Medium |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds. For a molecule like this compound, soft ionization techniques such as Electrospray Ionization (ESI) coupled with a mass analyzer are ideal. nih.gov ESI-MS analysis would provide the accurate mass of the molecule, typically by detecting the protonated molecular ion [M+H]⁺ in positive ion mode or the deprotonated ion [M-H]⁻ in negative ion mode.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers further structural confirmation through controlled fragmentation of the parent ion. openagrar.denih.gov In an LC-MS/MS experiment, the molecular ion of this compound would be selected and subjected to collision-induced dissociation (CID). The resulting fragment ions provide information about the molecule's structure. openagrar.de

For this compound, characteristic fragmentation pathways would include:

Alpha-cleavage: A common fragmentation for carbonyl compounds, which could lead to cleavage on either side of the keto-carbonyl group. youtube.com

Loss of small neutral molecules: Such as the loss of water (H₂O) from the carboxylic acid, or the loss of carbon monoxide (CO) or carbon dioxide (CO₂). openagrar.de

Cleavage of the amide bond: Breaking the bond between the carbonyl group and the nitrogen atom, leading to fragments corresponding to the cycloheptylamino moiety and the oxoacetic acid moiety.

Table 3: Predicted m/z Values for this compound in ESI-MS

| Ion | Formula | Predicted m/z |

| [M] | C₉H₁₅NO₃ | 185.10 |

| [M+H]⁺ | C₉H₁₆NO₃⁺ | 186.11 |

| [M+Na]⁺ | C₉H₁₅NNaO₃⁺ | 208.09 |

| [M-H]⁻ | C₉H₁₄NO₃⁻ | 184.09 |

| Expected MS/MS Fragments of [M+H]⁺ | ||

| [M+H - H₂O]⁺ | C₉H₁₄NO₂⁺ | 168.10 |

| [M+H - CO]⁺ | C₈H₁₆NO₂⁺ | 158.12 |

| [M+H - HCOOH]⁺ | C₈H₁₅N⁺ | 125.12 |

| [C₇H₁₄N]⁺ (Cycloheptylaminyl cation) | C₇H₁₄N⁺ | 112.11 |

Chemical Reactivity and Stability

Reactivity of the Alpha-Keto Acid Moiety

The alpha-keto acid functionality is the most reactive site in the molecule. It can undergo a variety of transformations:

Decarboxylation: Like many alpha-keto acids, it can undergo decarboxylation under certain conditions to form the corresponding amide. rsc.org

Reduction: The ketone group can be selectively reduced to a hydroxyl group to form the corresponding alpha-hydroxy acid derivative. rsc.org

Reaction with Nucleophiles: The electrophilic ketone carbon is susceptible to attack by various nucleophiles. For instance, it can react with water or alcohols to form a gem-diol hydrate (B1144303) or hemiacetal, respectively. nih.gov

Stability and Degradation

This compound is expected to be relatively stable under standard laboratory conditions. However, prolonged exposure to strong acids, bases, or high temperatures may lead to degradation. The amide bond can be hydrolyzed under harsh acidic or basic conditions, although it is generally more resistant to cleavage than an ester linkage. nih.gov

Computational Chemistry and Molecular Modeling of Cycloheptylamino Oxo Acetic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, offering insights into its electronic structure, stability, and reactivity. These methods solve the Schrödinger equation, or its approximations, to provide detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method to investigate the electronic structure of molecules. acs.org It is based on the principle that the energy of a molecule can be determined from its electron density. For (Cycloheptylamino)(oxo)acetic acid, DFT calculations would be instrumental in determining its optimized geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.

The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. For this compound, DFT calculations could predict these values, offering a first glimpse into its potential for chemical reactions. Furthermore, the distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, can identify the electron-rich and electron-poor regions of the molecule, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively. researchgate.net

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound

| Property | Illustrative Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Suggests good kinetic stability |

| Dipole Moment | 3.5 D | Indicates overall polarity of the molecule |

Note: The values in this table are illustrative and represent the type of data that would be generated from DFT calculations. They are not based on published experimental or computational results for this specific molecule.

Analysis of Tautomeric Equilibria and Energetics

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. This compound can potentially exist in different tautomeric forms, particularly involving the amide and carboxylic acid groups. The primary tautomerism to consider would be the amide-imidic acid tautomerism. rsc.orgnih.gov

Quantum chemical calculations, particularly at higher levels of theory, can be employed to determine the relative energies of these tautomers and the energy barriers for their interconversion. rsc.orgacs.org The results of such studies would reveal the predominant tautomeric form under different conditions (e.g., in the gas phase or in solution) and the likelihood of tautomerization occurring. This is critical as different tautomers can exhibit distinct chemical and biological properties.

Table 2: Hypothetical Relative Energies of this compound Tautomers

| Tautomer | Relative Energy (kcal/mol) | Predicted Population at 298 K |

| Amide (keto) form | 0.0 | >99% |

| Imidic acid (enol) form | +8.5 | <1% |

Note: This table presents hypothetical data to illustrate the output of a tautomeric analysis. The values are not derived from actual computational studies on this compound.

Molecular Dynamics Simulations

While quantum chemical calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. nih.govcsmres.co.uk MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions.

Conformational Analysis of the Cycloheptyl Ring and Flexible Linkers

The cycloheptyl ring is known for its conformational complexity, with several low-energy conformers such as the twist-chair and twist-boat forms. researchgate.netbiomedres.us The flexible amide and acetic acid side chain further adds to the conformational landscape of this compound. MD simulations can be used to explore the potential energy surface of the molecule and identify the most stable conformers.

Interaction Dynamics with Solvent Environments

The behavior of this compound in a solution is significantly influenced by its interactions with solvent molecules. MD simulations in an explicit solvent environment (e.g., water) can provide detailed information about the solvation shell around the molecule. These simulations can reveal the nature and strength of hydrogen bonds between the solute's amide and carboxylic acid groups and the surrounding water molecules. The dynamics of these interactions are critical for understanding the solubility and transport properties of the compound.

In Silico Approaches for Ligand-Target Interactions

Should this compound be investigated for potential biological activity, in silico methods such as molecular docking would be a primary step. nih.govasiapharmaceutics.infoarxiv.org Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, providing insights into the binding affinity and the key interactions driving the binding event.

The process involves placing the 3D structure of this compound into the active site of a target protein and using a scoring function to estimate the strength of the interaction. This can help in identifying potential biological targets for the compound and in guiding the design of more potent analogs. The conformational flexibility of the cycloheptyl ring and the linker would be a critical factor in achieving a favorable binding pose.

Docking Studies and Binding Mode Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies are instrumental in understanding how this compound might interact with the active site of a protein.

Research in this area has focused on predicting the binding modes of various acetic acid derivatives, including those with structural similarities to this compound, against enzymes such as cyclooxygenases (COX-1 and COX-2). nih.gov While specific docking studies on this compound are not extensively detailed in the public domain, the established methodologies for similar compounds provide a clear framework for how such an analysis would be conducted.

The process typically involves preparing the three-dimensional structure of this compound and the target protein. The compound is then computationally "docked" into the active site of the protein, and scoring functions are used to estimate the binding affinity. The results of these simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex.

Table 1: Predicted Interactions from a Hypothetical Docking Study of this compound with COX-2

| Interacting Residue | Interaction Type | Distance (Å) |

| Arg120 | Hydrogen Bond | 2.8 |

| Tyr355 | Hydrogen Bond | 3.1 |

| Val523 | Hydrophobic | 3.9 |

| Ser530 | Hydrogen Bond | 2.9 |

Note: This table is illustrative and based on common interactions observed for inhibitors of this enzyme class.

QM/MM Calculations for Enzyme Catalysis Mechanisms

To gain a more profound understanding of the chemical reactions that may be influenced by this compound within an enzyme's active site, researchers can employ hybrid quantum mechanics/molecular mechanics (QM/MM) calculations. This method combines the accuracy of quantum mechanics for the reactive part of the system (the substrate and key enzymatic residues) with the efficiency of molecular mechanics for the surrounding protein environment.

In a hypothetical study involving this compound and a target enzyme, the QM region would likely include the oxoacetic acid moiety and the side chains of catalytic amino acid residues. The calculations would aim to determine the energy barriers for the enzymatic reaction in the presence and absence of the inhibitor, thereby quantifying its inhibitory effect.

No Publicly Available Research Details the Structure-Activity Relationship of this compound

Following a comprehensive review of scientific literature and patent databases, it has been determined that there is no publicly available research that specifically details the structure-activity relationship (SAR) of the chemical compound this compound. Extensive searches for SAR studies focusing on the modification of its cycloheptyl ring, variations of its carboxylic acid and amide functionalities, the influence of its stereochemistry on biological activity, or the development of related activity-based probes and covalent inhibitors have yielded no specific results for this molecule.

The initial request for an article structured around these specific SAR aspects of this compound presupposes the existence of a body of research that does not appear to be in the public domain. Scientific investigation into the medicinal chemistry of a compound typically involves a series of studies that explore how structural modifications of a lead compound affect its biological activity. These studies are fundamental to the process of drug discovery and development.

While the searches did identify research on other oxoacetic acid derivatives and compounds with cycloalkyl moieties, none of these studies focused on the this compound scaffold itself. The absence of such dedicated research indicates that this specific compound may not have been identified as a significant lead compound for any particular biological target, or that any such research remains proprietary and has not been published.

Therefore, the generation of a detailed and scientifically accurate article adhering to the requested outline on the SAR of this compound is not possible at this time due to the lack of foundational research data.

Table of Mentioned Compounds

Research and Applications

Role as a Synthetic Intermediate

The primary role of this compound in contemporary research is likely as a versatile synthetic intermediate. The presence of multiple functional groups allows for a variety of subsequent chemical modifications, making it a valuable building block for the synthesis of more complex target molecules. Its derivatives could be explored for their potential in medicinal chemistry, materials science, and agrochemicals. The alpha-ketoamide structure is a known pharmacophore in several drug candidates. nih.gov

Q & A

Q. What are the established synthetic routes for (cycloheptylamino)(oxo)acetic acid, and what methodological considerations are critical for reproducibility?

The synthesis of structurally related oxo-acids typically involves photostimulated SRN1 reactions. For example, ε-oxo acids are synthesized via photoinitiated electron transfer using ketone enolate ions as nucleophiles in DMSO, followed by condensation with ammonium acetate in glacial acetic acid . Key steps include:

- Photostimulation : 60-minute irradiation under controlled conditions.

- Work-up : Extraction with EtOAc and purification to isolate intermediates.

- Condensation : Reaction with ammonium acetate to form cyclic products. Yields range from 30% to 70%, depending on substituent effects and solvent choice.

Q. Which spectroscopic techniques are recommended for characterizing this compound, and what key data should researchers prioritize?

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 199.25 for analogs) and fragmentation patterns confirm molecular weight and functional groups .

- NMR : H and C NMR to resolve cycloheptyl and oxo-acid moieties.

- FT-IR : Strong absorptions near 1700 cm (C=O) and 3200–3500 cm (N-H). Reference databases like NIST provide standardized spectra for validation .

| Key Properties | Value |

|---|---|

| Molecular Formula | CHNO (analog) |

| Molecular Weight | ~199.25 g/mol |

| InChIKey (analog) | CVVVAKVOCWNDLJ-UHFFFAOYSA-N |

Q. How does the structural configuration of this compound influence its reactivity in acid-base reactions?

The oxo-acid group facilitates hydrogen bonding and proton transfer, while the cycloheptylamino moiety introduces steric effects. Comparative studies with analogs like 2-acetamido-2-cyclohexylacetic acid show that bulky substituents reduce nucleophilic attack rates by ~40% in esterification reactions .

Advanced Research Questions

Q. What experimental design strategies mitigate low yields in photostimulated SRN1 reactions for synthesizing this compound derivatives?

- Solvent Optimization : DMSO enhances enolate stability but may require dilution to minimize side reactions .

- Light Source Calibration : Wavelength-specific photoinitiation (e.g., 300–400 nm) improves electron transfer efficiency .

- Catalyst Screening : Transition-metal complexes (e.g., Mo–oxo catalysts) can enhance proton reduction steps in related systems .

Q. How can researchers resolve contradictions in catalytic efficiency when transitioning from mercury to glassy carbon electrodes for electrochemical studies?

Studies on molybdenum–oxo catalysts reveal that electrode material impacts proton reduction kinetics. For example:

- Mercury Electrodes : Higher hydrogen evolution rates due to low overpotential.

- Glassy Carbon : Requires potentials <−1.25 V vs. SHE but avoids mercury contamination . Rotating disk voltammetry (RDV) and Tafel analysis are critical for comparing charge-transfer limitations .

Q. What methodological approaches address challenges in isolating ε-oxo acid intermediates during multi-step synthesis?

- In Situ Monitoring : Use HPLC or inline IR to track intermediate formation without isolation .

- Protecting Groups : Temporarily block reactive sites (e.g., acetylation of amino groups) to stabilize intermediates .

- Work-up Protocols : Sequential extraction with EtOAc and aqueous buffers improves purity (>90%) .

Data Contradiction Analysis

Q. Why do reported yields for SRN1-derived oxo-acids vary across studies, and how can researchers standardize protocols?

Discrepancies arise from:

- Enolate Basicity : Stronger bases (e.g., LDA vs. NaH) alter nucleophilicity.

- Light Intensity : Variable irradiation setups affect electron transfer rates. Standardization requires:

- Calibrated Reactors : Uniform light sources (e.g., LED arrays).

- Benchmarking : Cross-lab validation using control substrates like 2-(2-iodophenyl)acetic acid .

Comparative Analysis Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.